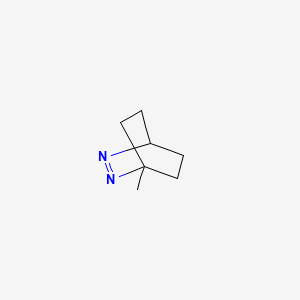

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-

Description

1-Methyl-2,3-diazabicyclo[2.2.2]oct-2-ene (hereafter referred to by its systematic name) is a bicyclic azoalkane with the molecular formula C₆H₁₀N₂ and an average molecular mass of 110.160 g/mol . Its rigid bicyclo[2.2.2]octane framework incorporates a strained azo (-N=N-)-functionalized bridge, which confers unique photochemical and electronic properties. This compound has been widely studied for:

- Photochemical nitrogen elimination: Under UV irradiation, it undergoes nitrogen elimination to generate bicyclic diradicals, with product distribution influenced by electronic spin states .

- Fluorescence applications: Its noninvasive fluorescence properties make it a probe for protease assays and antioxidant reactivity studies .

Properties

CAS No. |

66343-91-7 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene |

InChI |

InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3 |

InChI Key |

LXFPVYRCXCVOHN-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1)N=N2 |

Origin of Product |

United States |

Preparation Methods

Vapor Phase Reaction of Aliphatic Amines (Industrial Scale)

One classical industrial method for preparing diazabicyclo compounds, including diazabicyclo-octane derivatives, involves the vapor phase reaction of aliphatic amines such as alkylene polyamines over an acidic silica-alumina catalyst at high temperatures (330–430 °C).

-

- Feed: Diethylene triamine or related polyamines.

- Catalyst: Acidic silica-alumina solid catalyst.

- Temperature: 330 to 430 °C.

- Products: Mixture including piperazine and diazabicyclo-octane derivatives.

- Separation: Fractional distillation to isolate diazabicyclo-octane fraction boiling between approximately 150–190 °C.

- Purification: Treatment with low boiling hydrocarbons to remove impurities.

-

- Scalable for industrial production.

- Produces relatively high yields of diazabicyclo-octane.

-

- Requires high temperature and specialized catalyst.

- Mixture of products necessitates careful fractional distillation.

This method is historically significant for producing diazabicyclo-octane (triethylene diamine), which is structurally related to 2,3-diazabicyclo(2.2.2)oct-2-ene derivatives.

Diastereoselective Synthesis via Proline-Catalyzed Cyclization

A more selective and modern approach involves the diastereoselective preparation of bicyclo[2.2.2]octane derivatives through organocatalytic reactions using proline as a chiral catalyst. Although the patent primarily discusses 6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one compounds, the methodology is adaptable to synthesize bicyclic nitrogen-containing compounds like 2,3-diazabicyclo derivatives.

-

- Starting material: 2-cyclohexen-1-one and aryl-substituted aldehydes.

- Catalyst: L- or D-proline (0.05 to 0.5 equivalents).

- Solvents: Aromatic solvents (toluene), ethers (tert-butyl methyl ether, tetrahydrofuran), chlorinated solvents, or esters.

- Reaction time: 24 hours to 10 days, typically about 4 days.

- Outcome: High diastereoselectivity (>95:5 diastereomeric ratio) and potential for enantiomeric enrichment.

- Post-reaction: Isolation by solid-liquid separation and recrystallization (THF or acetonitrile) to enhance enantiomeric excess.

-

- Proline catalyzes an aldol-type cyclization leading to bicyclic intermediates.

- Subsequent elimination steps convert hydroxy compounds to bicyclic enones.

- The absolute configuration of the product is controlled by the proline enantiomer used.

-

- This method provides a mild, scalable, and stereoselective route potentially adaptable to nitrogen-bridged bicyclic systems such as 2,3-diazabicyclo(2.2.2)oct-2-ene derivatives.

- Enables access to enantiomerically enriched compounds.

Oximation and Chlorination Route for 2,3-Diazabicyclo(2.2.2)oct-2-ene Derivatives

Specifically for 2,3-diazabicyclo[2.2.2]oct-2-ene and its derivatives, literature reports a multi-step synthetic route involving:

- Starting from 1,4-cyclohexadione.

- Oximation to form dioximes.

- Chlorination to introduce bridgehead substituents.

- Cyclization and two-step reduction to yield the diazabicyclo compound.

This method was used to prepare bridgehead substituted azoalkanes such as 1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene, which serves as a fluorescent probe in antioxidant studies.

-

- Oximation of 1,4-cyclohexadione.

- Chlorination of the oxime.

- Cyclization to form the bicyclic azo compound.

- Two-step reduction to finalize the diazabicyclo structure.

-

- Allows introduction of functional groups at bridgehead positions.

- Produces compounds with tailored fluorescence and reactivity properties.

-

- Multi-step synthesis requiring careful control of reaction conditions.

- Intermediate handling of potentially sensitive oxime and chlorinated species.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Conditions | Yield & Selectivity | Scalability | Notes |

|---|---|---|---|---|---|

| Vapor Phase Reaction over Acidic Catalyst | Aliphatic amines (e.g., diethylene triamine) | 330–430 °C, silica-alumina catalyst | Moderate to high yield; mixture of products | High (industrial) | Requires high temp; distillation needed |

| Proline-Catalyzed Diastereoselective Cyclization | 2-cyclohexen-1-one, aryl aldehydes | Room temp to mild, 24h–10 days, organic solvents | High diastereoselectivity (>95:5), enantioenriched possible | Moderate (lab to pilot) | Mild conditions; stereocontrol via proline |

| Oximation-Chlorination-Cyclization Route | 1,4-cyclohexadione | Multi-step, various reagents | Good yield for substituted azoalkanes | Low to moderate | Multi-step; allows bridgehead substitution |

In-Depth Research Findings and Notes

The vapor phase method is a classical approach primarily for diazabicyclo-octane (triethylene diamine) but provides a basis for understanding bicyclic diazabicyclo compound formation.

The proline-catalyzed method offers high stereoselectivity and scalability under mild conditions, with solvent choice and catalyst loading critical for optimizing yields and enantiomeric purity.

The oximation and chlorination route is specialized for azoalkanes like 2,3-diazabicyclo[2.2.2]oct-2-ene derivatives, providing functionalized compounds useful in photochemical applications.

Solvent effects are significant: aromatic solvents like toluene and ethers such as tert-butyl methyl ether and tetrahydrofuran are preferred for organocatalytic reactions.

Enantiomeric enrichment can be enhanced by recrystallization in solvents like THF or acetonitrile after the initial reaction.

The elimination step from hydroxy intermediates to bicyclic enones (or azoalkenes) can be mild and scalable, important for obtaining the final bicyclic diazabicyclo compounds in enantiomerically enriched form.

Summary Table of Reaction Parameters for Proline-Catalyzed Preparation (Adapted from Patent Data)

| Parameter | Range / Value | Notes |

|---|---|---|

| Proline loading | 0.05 to 0.5 equivalents (typically 0.25 eq.) | Controls stereoselectivity |

| Aldehyde equivalents | 1.0 to 2.0 (typically 1.1 eq.) | Reactant stoichiometry |

| Solvent volume | 3 to 10 volumes relative to 2-cyclohexen-1-one | Solvent choice affects yield and selectivity |

| Reaction time | 24 hours to 10 days (typically ~4 days) | Longer times improve conversion |

| Diastereomeric ratio | >90:10 to >99:1 | High selectivity achievable |

| Enantiomeric ratio | ≥60:40 to ≥70:30 | Enhanced by chiral proline and recrystallization |

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.

Substitution: Substitution reactions can occur at the nitrogen atoms or other positions within the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .

Scientific Research Applications

Photophysical Properties

One of the primary applications of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- lies in its photophysical properties . It is utilized as a long-lived fluorescent probe in materials science and catalysis research due to its stability and unique electronic characteristics. The compound has been shown to participate in fluorescence quenching reactions, making it valuable for studying interactions with various biological molecules .

Case Study: Fluorescence Quenching

Research has demonstrated that this compound effectively interacts with estrogens and catechols through hydrogen atom transfer mechanisms. These interactions are significant for understanding its potential roles in biological systems and environmental chemistry.

Catalysis

In catalysis, 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- serves as an efficient promoter for various organic reactions. Its ability to stabilize transition states allows for enhanced reaction rates and selectivity in synthetic processes .

Case Study: Acetylation of Carbohydrates

A notable application includes the use of diazabicyclo compounds in carbohydrate synthesis where they facilitate the acetylation process under solvent-free conditions, demonstrating their utility in organic synthesis .

Material Science

The compound has also been investigated for its role in developing new materials, particularly hybrid bismuth-containing halides that emerge as alternatives to lead-containing perovskites for light-harvesting applications .

Table: Comparison of Structural Similarities

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methyl-2,3-diazabicyclo(2.2.1)hept-2-ene | Bicyclic | Different ring size; studied for thermal deazetization |

| 1-Methylpiperidine | Saturated ring | Commonly used as a building block in organic synthesis; lacks bicyclic structure |

| 1-Methyl-4-piperidone | Saturated ring | Used in pharmaceutical applications; also lacks bicyclic structure |

| 1-Methyl-3-(trifluoromethyl)-pyridine | Heterocyclic | Exhibits different reactivity patterns; utilized in agrochemicals |

The uniqueness of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- lies in its rigid bicyclic structure which provides distinct electronic properties and reactivity not found in more flexible or saturated compounds like piperidines or pyridines.

Biological Interactions

Studies have focused on the biological interactions of this compound, particularly its ability to quench fluorescence in various environments and its potential implications for drug design and environmental monitoring .

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Structural Comparison of Bicyclic Azoalkanes

Key Observations :

- The [2.2.1] framework exhibits greater ring strain than [2.2.2], leading to faster cycloaddition kinetics. For example, 2,3-diazabicyclo[2.2.1]hept-2-ene forms tetracyclic adducts with 1,3-cyclohexadiene 10x faster than the [2.2.2] analogue under protonation .

- Substituents like phenyl groups (e.g., 1,4-diphenyl derivatives) reduce binding affinity to cucurbiturils due to steric effects .

Photochemical Reactivity

Table 2: Photolytic Behavior

Key Findings :

- The [2.2.2] system exhibits longer singlet-state lifetimes (≈20 ns) compared to [2.2.1] analogues, enabling selective energy transfer in bichromophores .

- Theoretical studies (CASSCF calculations) reveal that the [2.2.2] framework has a smaller S1-T1 energy gap , making its photolysis more sensitive to solvent polarity .

Supramolecular and Biomolecular Interactions

Table 3: Binding and Fluorescence Properties

Biological Activity

2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- (commonly referred to as DBE) is a bicyclic compound notable for its unique structural features, including two nitrogen atoms integrated into its ring system. This compound has garnered attention in various fields of chemistry due to its intriguing photochemical properties and potential biological activities.

- Molecular Formula : C₈H₁₃N₂

- Molecular Weight : Approximately 135.20 g/mol

The compound's structure allows it to participate in a variety of chemical reactions, including thermal deazetization and fluorescence quenching processes, which are crucial for its application in biological studies and materials science.

Interaction with Biological Molecules

Research has demonstrated that 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- can effectively interact with various biological molecules, particularly estrogens and catechols. These interactions often occur through hydrogen atom transfer mechanisms, suggesting that the compound may play significant roles in biological systems and environmental chemistry.

Fluorescence Quenching

The ability of DBE to act as a fluorescent probe has been explored extensively. It is utilized in materials science for studying interactions within biological systems due to its stability and distinct electronic characteristics. The quenching of fluorescence by DBE allows researchers to investigate molecular interactions and dynamics in complex biological environments .

Study on Radical Cation Formation

A notable study involved the examination of radical cation species derived from DBE using electron spin resonance (ESR) techniques. The results indicated that the radical cation exhibits unique reactivity patterns, including rapid rearrangement processes that lead to the formation of various products under different conditions. This behavior highlights the compound's potential as a reactive intermediate in organic synthesis .

Interaction with Estrogens

In another investigation, the interaction of DBE with estrogenic compounds was characterized by fluorescence quenching assays. The findings revealed that DBE effectively quenches the fluorescence of estrogens, indicating its potential use in studying estrogen receptor interactions and signaling pathways in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Methyl-2,3-diazabicyclo(2.2.1)hept-2-ene | Bicyclic | Different ring size; studied for thermal deazetization |

| 1-Methylpiperidine | Saturated ring | Commonly used as a building block in organic synthesis; lacks bicyclic structure |

| 1-Methyl-4-piperidone | Saturated ring | Used in pharmaceutical applications; also lacks bicyclic structure |

| 1-Methyl-3-(trifluoromethyl)-pyridine | Heterocyclic | Exhibits different reactivity patterns; utilized in agrochemicals |

The uniqueness of DBE lies in its rigid bicyclic structure, which offers distinct electronic properties and reactivity not found in more flexible or saturated compounds like piperidines or pyridines.

Q & A

Q. What interdisciplinary approaches link this compound’s reactivity to broader chemical theories (e.g., frontier molecular orbital theory)?

- FMO theory predicts regioselectivity in Diels-Alder reactions involving the bicyclic dienophile. Collaborate with computational chemists to map orbital interactions and validate with Hammett constants or deuterium isotope effects .

Safety and Handling

Q. What PPE and engineering controls mitigate risks associated with this compound’s acute toxicity (H302) and respiratory irritation (H335)?

- Use fume hoods (OSHA-compliant airflow ≥100 fpm) and respirators (NIOSH-approved N95). Store in sealed containers under nitrogen. Emergency protocols include immediate eyewash/shower access and medical consultation with SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.